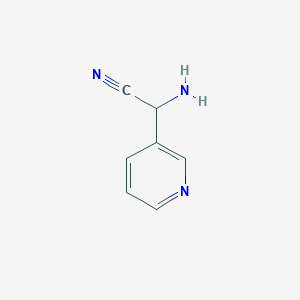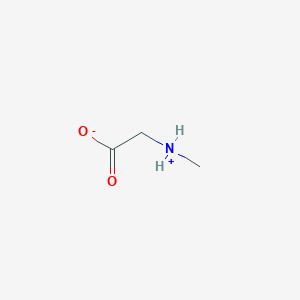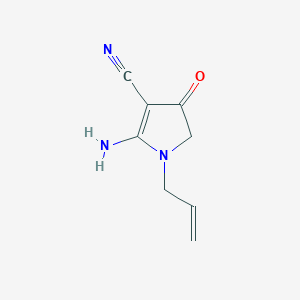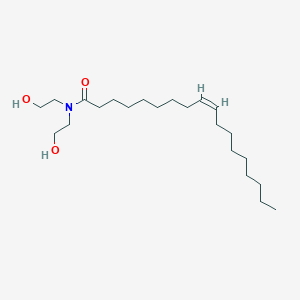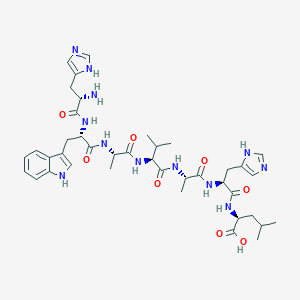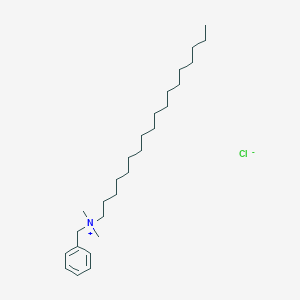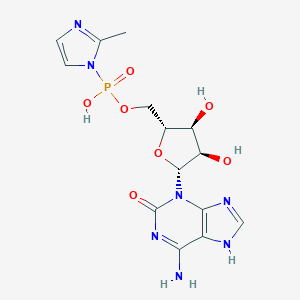
2-Meimpiig
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Meimpiig is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of imidazole that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-Meimpiig is not fully understood, but it is believed to involve the interaction of the compound with metal ions. The metal complexes of 2-Meimpiig have been shown to exhibit enhanced catalytic activity and selectivity in various reactions. Moreover, the fluorescent properties of 2-Meimpiig have been attributed to its ability to chelate metal ions and form complexes.
Biochemical and Physiological Effects:
2-Meimpiig has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to have antimicrobial activity against various bacteria and fungi, including drug-resistant strains. Moreover, 2-Meimpiig has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Meimpiig in lab experiments include its ease of synthesis, stability, and versatility. Moreover, the fluorescent properties of 2-Meimpiig make it a useful tool for the detection of metal ions in biological and environmental samples. However, the limitations of using 2-Meimpiig in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
The potential applications of 2-Meimpiig in various fields warrant further investigation. Future studies should focus on elucidating the mechanism of action of 2-Meimpiig and its metal complexes, as well as exploring its potential therapeutic applications. Moreover, the development of new methods for the synthesis of 2-Meimpiig and its derivatives may lead to the discovery of new compounds with enhanced properties and applications.
Conclusion:
In conclusion, 2-Meimpiig is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been investigated for its potential applications in various fields. The mechanism of action of 2-Meimpiig is not fully understood, but it is believed to involve the interaction of the compound with metal ions. Moreover, 2-Meimpiig has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The future directions of research on 2-Meimpiig include elucidating its mechanism of action, exploring its potential therapeutic applications, and developing new methods for its synthesis.
Synthesis Methods
2-Meimpiig can be synthesized using various methods, including the reaction of 2-methylimidazole with glyoxal, reaction of 2-methylimidazole with glyoxylic acid, and reaction of 2-methylimidazole with glyoxalate. The yield of 2-Meimpiig can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Scientific Research Applications
2-Meimpiig has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes, as a catalyst in organic reactions, and as a fluorescent probe for the detection of metal ions. Moreover, 2-Meimpiig has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
properties
CAS RN |
135052-69-6 |
|---|---|
Product Name |
2-Meimpiig |
Molecular Formula |
C14H18N7O7P |
Molecular Weight |
427.31 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |
InChI |
InChI=1S/C14H18N7O7P/c1-6-16-2-3-20(6)29(25,26)27-4-7-9(22)10(23)13(28-7)21-12-8(17-5-18-12)11(15)19-14(21)24/h2-3,5,7,9-10,13,22-23H,4H2,1H3,(H,17,18)(H,25,26)(H2,15,19,24)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
OPVCWFNAFZYWTJ-QYVSTXNMSA-N |
Isomeric SMILES |
CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
Canonical SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |
synonyms |
2-MeImpiiG 3-isoisoguanosine 5'-phospho-2-methylimidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




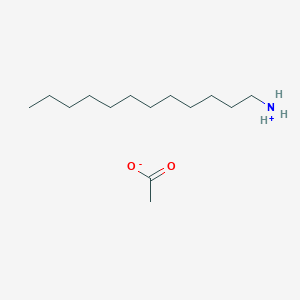
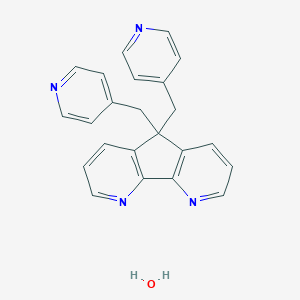
![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)

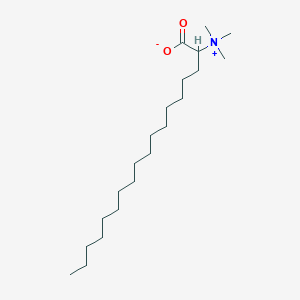
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)
